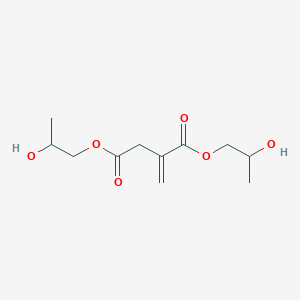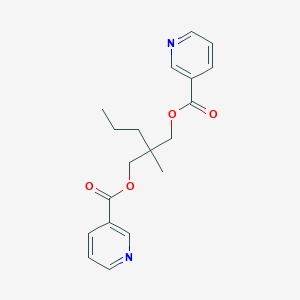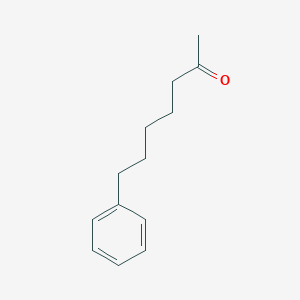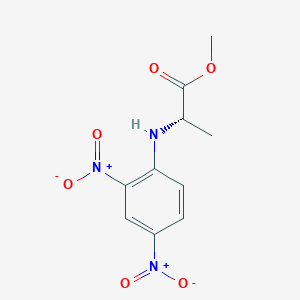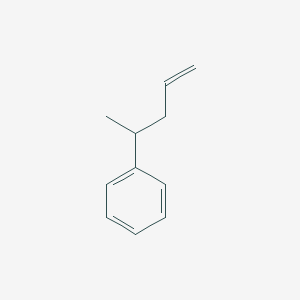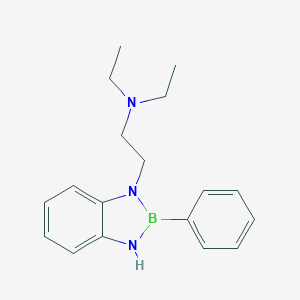
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a boron-containing heterocyclic compound that has a unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. This compound has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- in lab experiments is its unique structure and properties. This compound has a boron-containing heterocyclic structure that is not commonly found in other compounds. Additionally, it has shown potential as an anti-inflammatory, analgesic, and anti-cancer agent, which makes it a promising compound for further research.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires several steps and can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-. One area of future research is the study of its anti-inflammatory and analgesic properties. This compound has shown promise in reducing inflammation and pain in animal models, and further studies are needed to understand its mechanism of action and potential applications in the treatment of inflammatory and painful conditions.
Another area of future research is the study of its anti-cancer properties. This compound has shown potential as an inhibitor of cancer cell growth, and further studies are needed to understand its mechanism of action and potential applications in cancer treatment.
Additionally, this compound has potential applications as a ligand for catalysis and as a building block for the synthesis of other compounds. Further studies are needed to explore these potential applications and to develop new compounds based on the structure of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-.
Métodos De Síntesis
The synthesis of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 2,3-dihydro-1H-1,3,2-benzodiazaborole with phenyl magnesium bromide followed by the reaction with diethylaminoethyl chloride. This method yields a high purity product with good yield.
Aplicaciones Científicas De Investigación
1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has potential applications in several fields of scientific research. It has been studied extensively for its anti-inflammatory and analgesic properties. It has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds. Additionally, this compound has shown potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
14321-02-9 |
|---|---|
Fórmula molecular |
C18H24BN3 |
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-phenyl-1H-1,3,2-benzodiazaborol-3-yl)ethanamine |
InChI |
InChI=1S/C18H24BN3/c1-3-21(4-2)14-15-22-18-13-9-8-12-17(18)20-19(22)16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3 |
Clave InChI |
PSQSATAEURPGNU-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3 |
SMILES canónico |
B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3 |
Otros números CAS |
14321-02-9 |
Sinónimos |
2,3-Dihydro-3-(2-diethylaminoethyl)-2-phenyl-1H-1,3,2-benzodiazaborole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)

